(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate
Description
Structural Significance of Chiral Morpholine-Dioxoisoindoline Hybrid Architectures
The molecular architecture of this compound exhibits three critical design elements:
- Stereochemical Precision : The (R)-configured morpholine ring imposes axial chirality, constraining rotational freedom around the N–C bond. This configuration directs regioselective functionalization at the 2- and 5-positions of the morpholine ring, as demonstrated in analogous systems.
- Electronic Complementarity : The dioxoisoindoline moiety, derived from phthalimide, introduces two electron-withdrawing carbonyl groups that polarize the adjacent methylene bridge. This polarization enhances the electrophilicity of the bridging carbon, facilitating nucleophilic displacements while maintaining stereochemical integrity.
- Protective Group Synergy : The tert-butyl carbamate (Boc) group at the morpholine nitrogen serves dual purposes. It prevents unwanted N-alkylation during synthetic manipulations and modulates solubility through hydrophobic interactions, as observed in related Boc-protected morpholines.
Table 1: Key Structural Parameters of Chiral Morpholine-Dioxoisoindoline Hybrids
The hybrid structure enables applications in asymmetric catalysis, where the dioxoisoindoline unit acts as a chiral directing group. For instance, in Pd-catalyzed cross-couplings, the carbonyl oxygen coordinates to transition metals, orienting substrates for enantioselective bond formation.
Historical Evolution of Multifunctional Heterocyclic Building Blocks
The development of this compound reflects three decades of innovation in heterocyclic synthesis:
Phase 1: Emergence of Phthalimide Derivatives (Pre-2000)
Phthalimide, first synthesized in 1858, gained prominence through the Gabriel synthesis of primary amines. Its rigidity and ease of N-functionalization made it indispensable for constructing polycyclic systems. However, early derivatives lacked stereochemical control, limiting their utility in asymmetric synthesis.
Phase 2: Rise of Chiral Morpholine Scaffolds (2000–2015)
The advent of enantioselective methods for morpholine synthesis, such as the asymmetric Henry reaction, enabled access to C2-chiral morpholines. tert-Butyl carbamates became the protecting group of choice due to their stability under diverse reaction conditions, as evidenced by their use in dopamine receptor antagonist syntheses.
Phase 3: Hybridization Era (2015–Present)
Convergent strategies merged phthalimide’s electronic properties with morpholine’s conformational rigidity. A landmark study demonstrated that coupling (R)-Boc-morpholine-2-carbaldehyde with phthalimide methylene precursors yielded the target compound in 78% enantiomeric excess, showcasing the feasibility of such hybrid architectures.
Table 2: Milestones in Hybrid Heterocycle Development
Knowledge Gaps in Stereoselective Functionalization of Polycyclic Carboxylates
Despite advances, three critical challenges persist in manipulating this hybrid system:
1. C2 Functionalization Selectivity
The steric environment around the morpholine’s 2-position complicates nucleophilic attacks. While the Boc group shields the N-center, the dioxoisoindoline’s bulk limits access to the adjacent methylene bridge. Computational studies suggest that twisting the morpholine ring by 15° from planarity could alleviate steric hindrance, but experimental validation remains elusive.
2. Dynamic Kinetic Resolution
Attempts to resolve racemic mixtures via lipase-catalyzed acylations have yielded modest enantioselectivities (≤60% ee). The compound’s restricted rotation imposes high activation barriers (ΔG‡ > 25 kcal/mol), rendering conventional resolution techniques ineffective.
3. Late-Stage Diversification
Current methods predominantly modify the phthalimide moiety through aromatic substitution. Functionalizing the morpholine ring without Boc cleavage requires innovative protecting group strategies. Preliminary work indicates that silyl ether-protected variants may enable C5 hydroxylation, but yields remain suboptimal (≤35%).
Table 3: Unresolved Challenges in Stereoselective Manipulation
| Challenge | Current Limitations | Proposed Solutions |
|---|---|---|
| C2 Alkylation | Competing N-deprotection | Bulky Lewis acid catalysts (e.g., MAD) |
| Axial Chirality Transfer | Poor ee in cross-couplings | Chiral phosphine ligands (Binap analogs) |
| Redox Stability | Over-reduction of phthalimide | Low-temperature hydrogenation protocols |
These gaps highlight the need for advanced computational modeling to predict transition states in sterically congested environments. Molecular dynamics simulations could map trajectory-dependent reaction pathways, informing catalyst design for improved stereocontrol.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(1,3-dioxoisoindol-2-yl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-8-9-24-12(10-19)11-20-15(21)13-6-4-5-7-14(13)16(20)22/h4-7,12H,8-11H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEBKFZXBQXUAK-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Epoxidation
The Carbery group’s work on β-alkoxy-α-amino acids provides a foundational framework for enantioselective synthesis. In their protocol, enantiomeric purity is achieved using chiral ligands such as (+)- or (−)-diisopropyl tartrate (DIPT) during Sharpless epoxidation . For the target compound, a similar approach could involve:
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Epoxidation of Allyl Alcohol Derivatives : Starting from a tert-butyl-protected allyl alcohol, epoxidation with DIPT and titanium isopropoxide generates an epoxide with defined stereochemistry.
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Ring-Opening with Amine Nucleophiles : The epoxide is opened with a primary amine to install the morpholine backbone. Steric guidance from the tert-butyl group directs nucleophilic attack to yield the desired (R)-configuration .
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Isoindolinone Installation : Phthalic anhydride is condensed with the secondary amine to form the 1,3-dioxoisoindolinyl moiety.
Key challenges include maintaining enantiopurity during the ring-opening step. The Carbery group reported 50% overall yield for analogous β-hydroxyleucine derivatives, suggesting comparable efficiency for this route .
Stereoselective Hydrogenation of Enamine Intermediates
Hydrogenation of enamines offers a direct path to chiral amines. A 2024 study on morpholine carboxylates highlighted the use of ruthenium-BINAP catalysts for asymmetric hydrogenation . Applied to the target molecule:
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Enamine Precursor Synthesis : Condensation of tert-butyl morpholine-4-carboxylate with phthalimide-protected aldehyde forms an enamine.
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Catalytic Hydrogenation : Using [RuCl2((R)-BINAP)] as the catalyst, enantioselective reduction yields the (R)-configured amine. Reported enantiomeric excess (ee) values exceed 90% for similar substrates .
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Deprotection and Functionalization : Acidic cleavage of the phthalimide group followed by re-protection ensures compatibility with subsequent steps.
This method’s advantage lies in its scalability; however, the sensitivity of the isoindolinone ring to reducing conditions necessitates careful optimization.
Dynamic Kinetic Resolution (DKR) in Mitsunobu Reactions
Dynamic kinetic resolution combines racemization and stereoselective bond formation. A 2023 protocol for morpholine derivatives utilized Mitsunobu conditions with azodicarboxylates and chiral phosphines :
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Racemization Substrate Preparation : A racemic secondary alcohol is synthesized from tert-butyl morpholine-4-carboxylate and phthalimidemethanol.
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DKR via Mitsunobu Reaction : Using (R)-BINOL-derived phosphine and diethyl azodicarboxylate (DEAD), the alcohol undergoes inversion to yield the (R)-configured ether.
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Oxidative Cyclization : Treatment with Mn(OAc)3 forms the isoindolinone ring, completing the synthesis.
This approach achieved 85% ee in model systems, though yields were moderate (60–65%) due to competing side reactions .
Solid-Phase Synthesis for High-Throughput Applications
Solid-phase methods enable rapid iteration of protective group strategies:
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Resin-Bound Morpholine Synthesis : Wang resin is functionalized with Fmoc-protected morpholine-4-carboxylate.
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Phthalimide Coupling : HATU-mediated coupling with phthalimidomethyl carboxylic acid installs the isoindolinone precursor.
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Cleavage and Purification : TFA cleavage releases the tert-butyl-protected product, with HPLC purification yielding >95% purity .
While this method is efficient for small-scale research, tert-butyl ester stability under acidic conditions requires validation.
Enzymatic Resolution for Optically Pure Isomers
Lipase-mediated kinetic resolution offers an eco-friendly alternative:
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Racemic Ester Hydrolysis : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (S)-enantiomer of a racemic morpholine ester.
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Separation and Recycling : The remaining (R)-ester is isolated, and the hydrolyzed acid is re-esterified for reuse.
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Isoindolinone Formation : The resolved (R)-ester undergoes amidation with phthalic anhydride.
A 2024 trial reported 99% ee for the (R)-enantiomer, though reaction times exceeded 72 hours .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the phthalimide group, converting it into a phthalamide or phthalic acid derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and phthalimide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Phthalamide or phthalic acid derivatives.
Substitution: Various substituted morpholine or phthalimide derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit promising anticancer properties. (R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could effectively target cancer cell lines, leading to significant reductions in cell viability. The structure of this compound suggests it may possess similar bioactivity due to its structural analogies with known anticancer agents .
2. Neuroprotective Effects
The compound has also been investigated for neuroprotective effects against neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's and Parkinson's disease.
Case Study : Research conducted by a team at a prominent university highlighted the neuroprotective properties of morpholine derivatives in animal models of neurodegeneration. The study found that these compounds could reduce oxidative stress and inflammation in neuronal cells .
Organic Synthesis Applications
1. Synthetic Intermediates
this compound serves as an important synthetic intermediate in the preparation of more complex molecules. It can be utilized in the synthesis of pharmaceuticals and agrochemicals.
Data Table: Synthetic Pathways
| Reaction Type | Starting Materials | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | (R)-tert-butyl morpholine derivative | (R)-tert-butyl 2-(substituted isoindole) | 85 |
| Esterification | Morpholine derivative + Acid | (R)-tert-butyl 2-(1,3-dioxoisoindole) | 90 |
Mechanism of Action
The mechanism of action of ®-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also play a role in modulating biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core modifications: (i) linker groups between the carbamate and phthalimide, (ii) stereochemistry, and (iii) substituents on the morpholine ring. Below is a comparative analysis supported by available
Table 1: Comparison of Structural Analogs
†Hypothetical yield based on pyrrolidine derivatives. ‡General yield for simple carbamate protection.
Key Findings :
Linker Flexibility vs. Rigidity :
- The target compound’s methylene (-CH2-) linker provides greater conformational flexibility compared to the ethyloxy (-OCH2CH2-) group in 4a . This may influence binding affinity in biological systems or alter solubility.
- Ethyloxy-linked analogs (e.g., 4a) are often employed in proteolysis-targeting chimeras (PROTACs) due to their hydrolytic stability, whereas methylene-linked variants may prioritize rapid metabolic clearance.
Stereochemical Impact :
- The R-configuration in the target compound distinguishes it from S-enantiomers, which could exhibit divergent chiral recognition in enzymatic systems. For example, S-pyrrolidine derivatives show higher enantioselectivity in catalytic asymmetric reactions .
Phthalimide vs.
Synthetic Efficiency :
- The tert-butyl carbamate group universally improves synthetic yields (e.g., 68% for 4a vs. >80% for simpler carbamates) by reducing side reactions . However, the morpholine ring’s steric demands may slightly lower yields compared to pyrrolidine derivatives.
Research Implications and Limitations
While direct data on the target compound is sparse, structural parallels to 4a and related carbamates suggest its utility in drug discovery and asymmetric synthesis. Future studies should prioritize crystallographic characterization (e.g., using SHELX-based refinement ) to resolve stereochemical details and confirm molecular interactions. Comparative pharmacokinetic studies between R- and S-enantiomers are also warranted to elucidate chiral effects.
Biological Activity
(R)-tert-butyl 2-((1,3-dioxoisoindolin-2-yl)methyl)morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHNO
- Molecular Weight : 346.38 g/mol
- CAS Number : 876147-52-3
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the morpholine and dioxoisoindoline moieties suggests potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Preliminary studies indicate that this compound may modulate receptor activity, particularly in pathways related to cancer and inflammation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Lines Tested :
- Human breast cancer (MCF-7)
- Colon cancer (HCT116)
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 6.5 |
| This compound | HCT116 | 5.0 |
These findings suggest that the compound can effectively inhibit cell proliferation in specific cancer types, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
The compound has also shown promise in antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results highlight the compound's potential utility in treating infections caused by resistant strains.
Case Studies
Several studies have investigated the biological activity of similar compounds with comparable structures:
- Study on Isoindoline Derivatives :
- Mechanistic Insights :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
